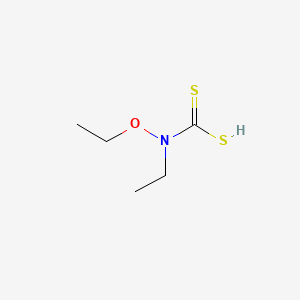
Ditiocade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DITIOCADE typically involves the reaction of ethylamine with carbon disulfide, followed by the addition of ethyl chloroformate. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, this compound is produced using a similar synthetic route but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
DITIOCADE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
DITIOCADE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of DITIOCADE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, N-methoxy-N-methyl-: Similar in structure but with different substituents.
Carbamodithioic acid, N-propoxy-N-propyl-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness
DITIOCADE is unique due to its specific ethoxy and ethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
157499-71-3 |
|---|---|
Molecular Formula |
C5H11NOS2 |
Molecular Weight |
165.3 g/mol |
IUPAC Name |
ethoxy(ethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-3-6(5(8)9)7-4-2/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
OGIMEVFWWKHQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=S)S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


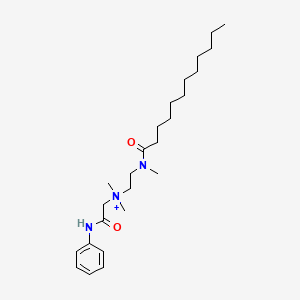
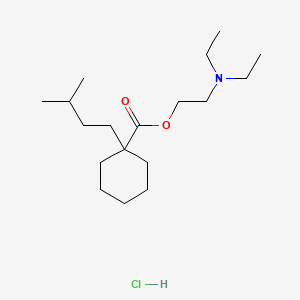
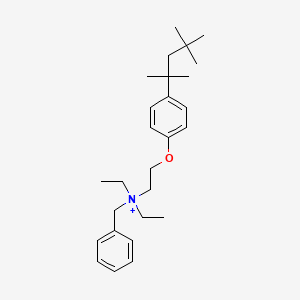
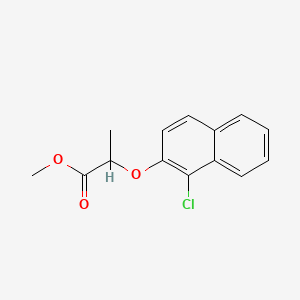
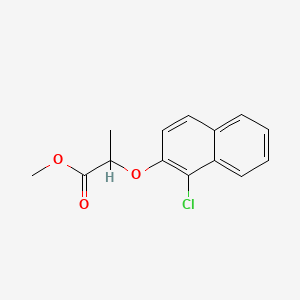
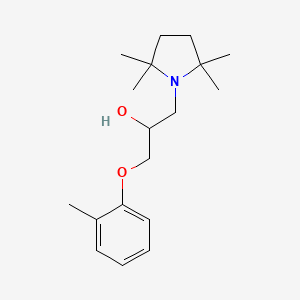
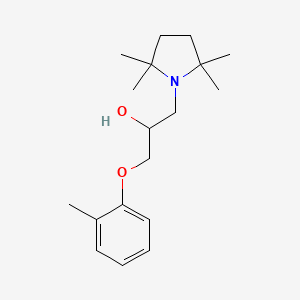
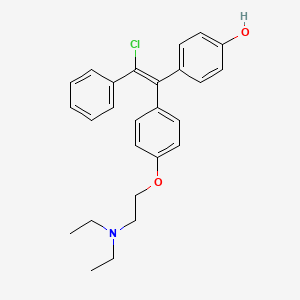
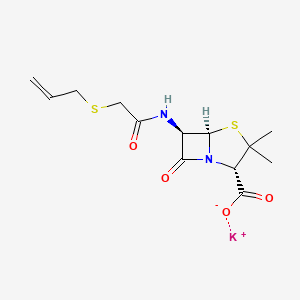
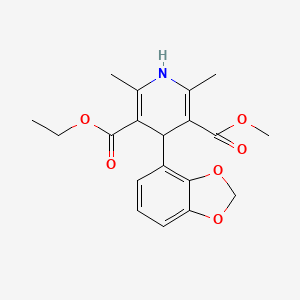
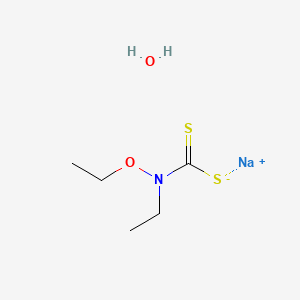

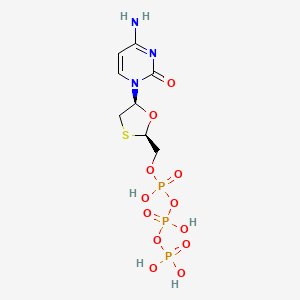
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
